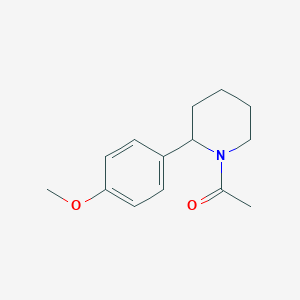
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a methanol group and a dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Introduction of the Methanol Group: The methanol group can be added through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The methanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The dimethoxyphenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halides and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.
Industrial Applications: It may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity. The methanol group can also play a role in the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol
- (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)ethanol
Comparison:
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both the dimethoxyphenyl group and the methanol group, which may confer distinct biological activities and chemical properties.
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol lacks the methoxy groups, which may result in different binding affinities and selectivities.
- (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol has only one methoxy group, which may affect its overall activity and properties.
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)ethanol has an ethanol group instead of a methanol group, which may influence its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-4-3-7(5-9(8)17-2)11-12-10(6-15)13-14-11/h3-5,15H,6H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
XIPQLJOIKXAYJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


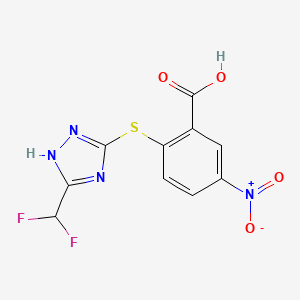

![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)
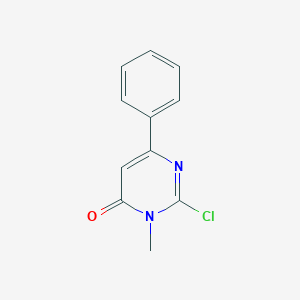

![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)
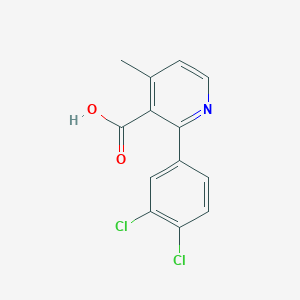
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
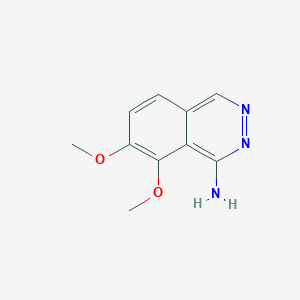
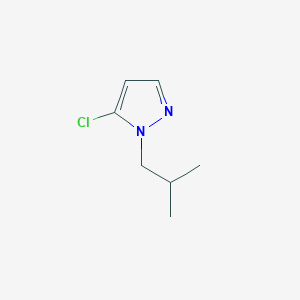
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)

